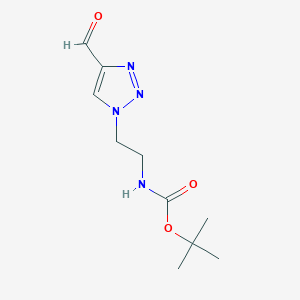![molecular formula C14H28N2O B1481363 3-(4-(乙氧基甲基)-2-氮杂螺[4.4]壬烷-2-基)丙烷-1-胺 CAS No. 2097994-84-6](/img/structure/B1481363.png)
3-(4-(乙氧基甲基)-2-氮杂螺[4.4]壬烷-2-基)丙烷-1-胺
描述
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C14H28N2O and its molecular weight is 240.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌化疗药物
双环[3.3.1]壬烷部分是该化合物中的核心结构,在许多生物活性天然产物中普遍存在。其衍生物,包括具有氮杂螺[4.4]壬烷-2-基结构的衍生物,正因其作为抗癌剂的潜力而被探索。 这些化合物正在被研究它们与特定生物靶点的相互作用能力,这些靶点在癌细胞的增殖中至关重要 .
不对称催化
具有氮杂螺[4.4]壬烷-2-基部分的化合物在不对称催化中具有吸引力。 它们独特的三维结构可以在所得产物中诱导手性,这在对映体纯药物的合成中非常有价值 .
离子受体
氮杂螺[4.4]壬烷-2-基环系结构的复杂性和氮的存在使其适合与离子形成络合物。 这种应用在传感器开发和从混合物中分离特定离子方面意义重大 .
金属环的形成
氮杂螺[4.4]壬烷-2-基结构中的氮原子可以作为金属的配位位点,导致形成金属环。 这些结构在材料科学和催化中很重要,其中金属的性质可以被用于各种反应 .
分子镊子
氮杂螺[4.4]壬烷-2-基骨架的独特形状使其能够充当分子镊子。 这种应用在分子识别过程中至关重要,其中该化合物可以选择性地与其他分子结合,例如在药物递送系统中 .
有机金属化合物和纳米偶联物
正在进行关于氮杂螺[4.4]壬烷-2-基衍生物在有机金属化学中的应用的研究。 这些化合物可以与金属形成稳定的络合物,然后用作催化剂或在纳米尺度的电子器件中 .
神经药理学
鉴于与已知神经活性化合物的结构相似性,正在研究氮杂螺[4.4]壬烷-2-基衍生物对中枢神经系统的影响。 它们可能作用于各种神经递质受体,影响情绪调节和疼痛感知等过程 .
药物设计和优化
氮杂螺[4.4]壬烷-2-基部分可以用作药物设计中的支架。 其可修饰结构允许优化药代动力学和药效学性质,从而开发出疗效更高、副作用更少的药物 .
作用机制
Target of Action
The compound belongs to the class of organic compounds known as amines . Amines are organic compounds that contain nitrogen as the key atom . They are often involved in protein synthesis and can act on a variety of targets in the body, including receptors and enzymes.
Mode of Action
The exact mode of action would depend on the specific target of the compound. Generally, amines can act as neurotransmitters, influencing the transmission of signals in the nervous system .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, enzymes, and other key molecules .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. Amines can have a wide range of effects, from influencing cell growth and differentiation to modulating immune responses .
生化分析
Biochemical Properties
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of certain amino acids and the regulation of nitrogen metabolism. Additionally, 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine may interact with monoamine oxidases, influencing the breakdown of monoamines and affecting neurotransmitter levels in the brain .
Cellular Effects
The effects of 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the STAT3 signaling pathway, which plays a role in cell growth and apoptosis . By inhibiting this pathway, 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine can induce cell death in certain cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with transaminases results in the inhibition of these enzymes, affecting amino acid synthesis . Additionally, it can modulate the activity of monoamine oxidases, leading to altered neurotransmitter levels and impacting mood and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with transaminases affects the synthesis and breakdown of amino acids, influencing overall nitrogen metabolism . Additionally, it may impact the levels of certain metabolites, such as neurotransmitters, by modulating the activity of monoamine oxidases .
Transport and Distribution
The transport and distribution of 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences energy production and cellular metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-2-17-11-13-10-16(9-5-8-15)12-14(13)6-3-4-7-14/h13H,2-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLJRUTTWFAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1481301.png)
![5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1481302.png)

